molecular formula C6H5NS B078040 3-Thiopheneacetonitrile CAS No. 13781-53-8

3-Thiopheneacetonitrile

Cat. No.: B078040
CAS No.: 13781-53-8
M. Wt: 123.18 g/mol
InChI Key: GWZCLMWEJWPFFA-UHFFFAOYSA-N
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Description

3-Thiopheneacetonitrile is an organic compound with the chemical formula C6H5C2H4SCN. It is a colorless to light yellow liquid that is soluble in most organic solvents such as ethanol, ether, and chloroform . This compound is known for its versatility in organic synthesis and its applications in various fields, including chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Thiopheneacetonitrile is typically prepared through an etherification reaction. The process involves the following steps :

  • At low temperature, sulfuric acid is added to thiophene to generate thiophene sulfonic acid.
  • An ethyl group is introduced by reacting ethyl bromide with thiophene sulfonic acid.
  • The resulting product is then treated with sodium cyanide to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but often involves optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques are common in large-scale production.

Chemical Reactions Analysis

3-Thiopheneacetonitrile undergoes various chemical reactions, including :

    Nucleophilic Substitution: This reaction involves the replacement of a leaving group with a nucleophile. Common reagents include sodium cyanide and alkyl halides.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Formation of Metal Complexes: this compound can form complexes with metals, which are useful in catalysis and materials science.

Major Products Formed:

  • Substituted thiophene derivatives
  • Oxidized or reduced thiophene compounds
  • Metal-thiophene complexes

Scientific Research Applications

3-Thiopheneacetonitrile has a wide range of applications in scientific research :

    Chemistry: It is used as a starting material for the synthesis of other thiophene compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: this compound is used in the production of organic light-emitting materials for electronic devices such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-Thiopheneacetonitrile involves its interaction with various molecular targets and pathways . The compound can act as a nucleophile in substitution reactions, an oxidizing or reducing agent in redox reactions, and a ligand in metal complex formation. These interactions are crucial for its applications in synthesis and catalysis.

Comparison with Similar Compounds

3-Thiopheneacetonitrile can be compared with other similar compounds such as :

    2-Thiopheneacetonitrile: Similar in structure but differs in the position of the nitrile group.

    3-Thiophenecarboxaldehyde: Contains an aldehyde group instead of a nitrile group.

    3-Thiophenemethanol: Contains a hydroxyl group instead of a nitrile group.

Uniqueness: this compound is unique due to its specific chemical properties and reactivity, making it a valuable compound in organic synthesis and materials science.

Properties

IUPAC Name

2-thiophen-3-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NS/c7-3-1-6-2-4-8-5-6/h2,4-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZCLMWEJWPFFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80160318
Record name 3-Thienylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13781-53-8
Record name 3-Thiopheneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13781-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thienylacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013781538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Thienylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-thienylacetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key factors influencing the electrochemical behavior of poly(3-thiopheneacetonitrile)?

A1: The research abstract highlights three main factors affecting the electrochemical characteristics of poly(this compound): the technique used for characterization, the solvent employed in the electrochemical system, and relaxation effects within the polymer material []. These factors can influence the observed redox behavior, conductivity, and overall performance of the polymer in electrochemical applications.

Q2: Why is understanding the impact of solvent and relaxation effects important for poly(this compound)?

A2: Poly(this compound) is a promising material for various electrochemical applications due to its potential conductivity and redox properties. Understanding how different solvents interact with the polymer and influence its behavior is crucial for optimizing its performance in specific applications. Additionally, relaxation effects, which can arise from changes in polymer chain conformation or ion transport within the material, can significantly impact its electrochemical properties. Therefore, studying these effects is essential for developing a comprehensive understanding of poly(this compound)'s behavior in electrochemical systems [].

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